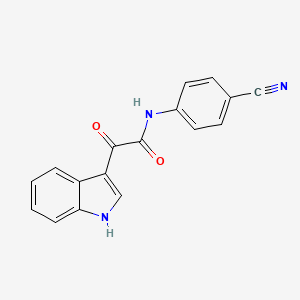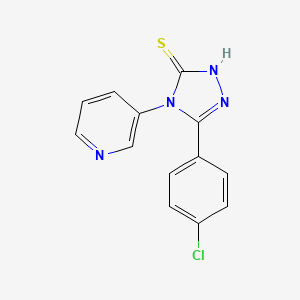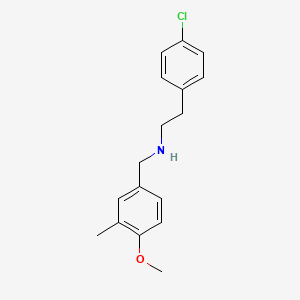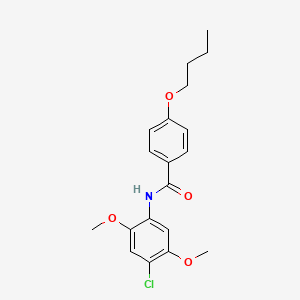![molecular formula C24H16BrClO3 B5149811 5-(4-bromophenyl)-3-{4-[(2-chlorobenzyl)oxy]benzylidene}-2(3H)-furanone](/img/structure/B5149811.png)
5-(4-bromophenyl)-3-{4-[(2-chlorobenzyl)oxy]benzylidene}-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-3-{4-[(2-chlorobenzyl)oxy]benzylidene}-2(3H)-furanone, also known as BC-11, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BC-11 is a member of the furanone family, which is known for its diverse biological activities, such as antimicrobial, antitumor, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-3-{4-[(2-chlorobenzyl)oxy]benzylidene}-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, such as the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. This compound has also been shown to exhibit antioxidant activity, which is the ability to scavenge free radicals and prevent oxidative damage to cells and tissues. This compound has been shown to exhibit low toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-bromophenyl)-3-{4-[(2-chlorobenzyl)oxy]benzylidene}-2(3H)-furanone in lab experiments include its potent biological activity, low toxicity, and ease of synthesis. However, the limitations of using this compound include its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. This compound also requires further optimization to improve its pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Future Directions
There are many future directions for the research and development of 5-(4-bromophenyl)-3-{4-[(2-chlorobenzyl)oxy]benzylidene}-2(3H)-furanone. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to investigate the pharmacokinetic properties of this compound and develop formulations that improve its bioavailability and efficacy. Another direction is to investigate the potential applications of this compound in other fields, such as material science and environmental science. Overall, this compound has great potential as a therapeutic agent and warrants further investigation.
Synthesis Methods
5-(4-bromophenyl)-3-{4-[(2-chlorobenzyl)oxy]benzylidene}-2(3H)-furanone can be synthesized using a two-step reaction process. The first step involves the condensation of 4-bromobenzaldehyde and 4-[(2-chlorobenzyl)oxy]benzaldehyde in the presence of a base, such as potassium carbonate, to form the intermediate compound. The second step involves the cyclization of the intermediate compound using a catalyst, such as p-toluenesulfonic acid, to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Scientific Research Applications
5-(4-bromophenyl)-3-{4-[(2-chlorobenzyl)oxy]benzylidene}-2(3H)-furanone has been extensively studied for its potential applications in various fields, such as drug discovery, material science, and environmental science. In drug discovery, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. This compound works by inhibiting the proliferation of cancer cells and inducing apoptosis, which is programmed cell death. This compound has also been shown to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Properties
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrClO3/c25-20-9-7-17(8-10-20)23-14-19(24(27)29-23)13-16-5-11-21(12-6-16)28-15-18-3-1-2-4-22(18)26/h1-14H,15H2/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWOKXKCECUKAJ-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C3C=C(OC3=O)C4=CC=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C\3/C=C(OC3=O)C4=CC=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5149730.png)



![N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5149769.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5149779.png)
![3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5149786.png)
![3-(2-chloro-6-fluorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5149794.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5149813.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5149815.png)
![4-methyl-3-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoic acid](/img/structure/B5149820.png)


![(3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5149847.png)
